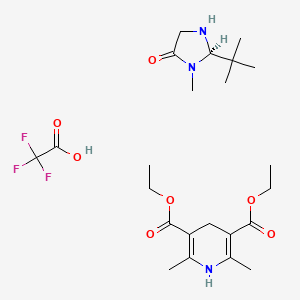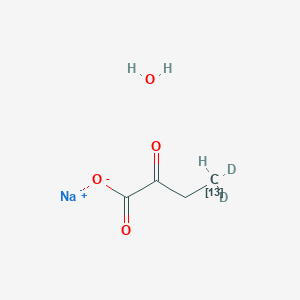![molecular formula C7H13NO4 B12059632 2-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]acetic acid](/img/structure/B12059632.png)
2-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]acetic acid is a chemical compound with the molecular formula C7H13NO4. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]acetic acid typically involves the reaction of tert-butyl chloroformate with glycine in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions generally include:
- Temperature: 0-5°C
- Solvent: Dichloromethane
- Reaction Time: 2-3 hours
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at 0°C.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amides or esters.
Applications De Recherche Scientifique
2-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and peptide synthesis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of polymers and advanced materials.
Mécanisme D'action
The mechanism of action of 2-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]acetic acid involves its interaction with specific molecular targets. The Boc group protects the amine functionality, allowing selective reactions to occur at other sites. Upon removal of the Boc group, the free amine can participate in various biochemical pathways, including enzyme catalysis and protein binding.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(2-methylpropan-2-yl)oxycarbonyl-(2-methylpropyl)amino]acetic acid
- 2-[(2-methylpropan-2-yl)oxycarbonylamino]ethanol
- 2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Uniqueness
2-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]acetic acid is unique due to the presence of the 15N isotope, which makes it valuable in isotopic labeling studies. This compound’s specific structure and reactivity profile make it a versatile tool in various scientific disciplines.
Propriétés
Formule moléculaire |
C7H13NO4 |
|---|---|
Poids moléculaire |
178.16 g/mol |
Nom IUPAC |
2-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]acetic acid |
InChI |
InChI=1S/C7H13NO4/c1-7(2,3)12-6(11)8-4-5(9)10/h4H2,1-3H3,(H,8,11)(H,9,10)/i4+1,5+1,8+1 |
Clé InChI |
VRPJIFMKZZEXLR-LGMPQVEQSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)[15NH][13CH2][13C](=O)O |
SMILES canonique |
CC(C)(C)OC(=O)NCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



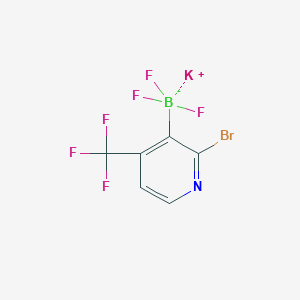
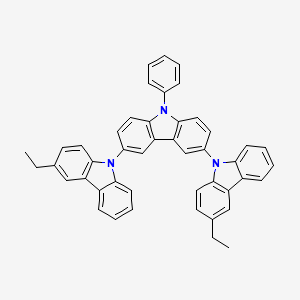
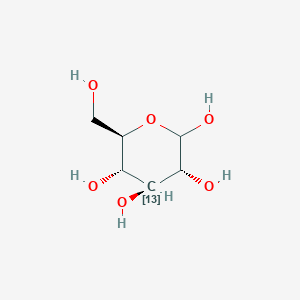

![(R)-1-{(SP)-2-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]ferrocenyl}ethyldi(3,5-xylyl)phosphine, >=97%](/img/structure/B12059584.png)
